Evofolin B

Übersicht

Beschreibung

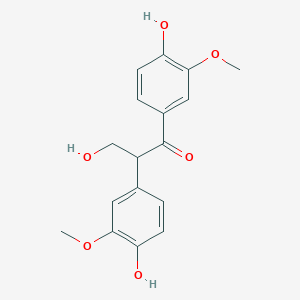

Evofolin B (CAS No. 1961305-60-1) is a naturally occurring lignan isolated from the stem bark of Zanthoxylum ailanthoides (楝叶吴茱萸) . Structurally, it belongs to the lignan class, characterized by two phenylpropanoid units linked by a β-β' bond. Its molecular formula is C₁₇H₁₈O₆ (molecular weight: 318.32), and its structure includes methoxy and hydroxyl substituents on aromatic rings, as confirmed by NMR and Smiles notation (C@H(CO)C2=CC(OC)=C(O)C=C2) .

This compound exhibits significant pharmacological activities:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Evofolin B can be synthesized through the isolation from natural sources such as the stem bark of Zanthoxylum ailanthoides . The isolation process involves extraction with solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification from plant sources. The process would likely include solvent extraction, followed by chromatographic separation and crystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Evofolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Evofolin B has been shown to exhibit potent inhibitory effects on human neutrophil oxygen generation, which is crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases. A study indicated that this compound could modulate pathways associated with inflammation, including the MAPK and NF-κB signaling pathways, which are critical in mediating inflammatory responses .

Anticancer Potential

Research has demonstrated that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. In vitro studies have shown that this compound can affect cellular mechanisms involved in cancer progression, such as cell proliferation and apoptosis regulation .

Case Study:

A specific study highlighted the effects of this compound on gastric cancer cells, where it was observed to significantly reduce cell viability and induce apoptotic pathways. The compound was found to interact with key proteins involved in cell cycle regulation and apoptosis, suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Table: Antioxidant Activity Comparison

Wirkmechanismus

Evofolin B exerts its effects primarily through its antioxidant properties. It inhibits the production of superoxide anions by human neutrophils, which are reactive oxygen species that can cause cellular damage . The molecular targets and pathways involved in this mechanism include the modulation of enzyme activities that produce reactive oxygen species and the scavenging of free radicals.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Lignans

Lignans share a core structure of two phenylpropanoid units but differ in substituents and stereochemistry. Below is a comparison of Evofolin B with structurally related lignans:

Key Observations :

- This compound and Lyoniresinol both have methoxy groups but differ in oxygenation patterns.

- Hierochin B and Balaanophonin are neolignans with fused rings, unlike this compound's simpler dimeric structure.

- Samwiside and Amislignol may include glycosidic linkages, absent in this compound .

Bioactivity Comparison

Antioxidant and Anti-inflammatory Effects

Note: this compound was inactive in the diabetic nephropathy model tested for Compounds 4–8, highlighting context-dependent efficacy .

Antimicrobial and Anticancer Activity

Biologische Aktivität

Evofolin B is a flavonoid compound primarily isolated from the plant Anastatica hierochuntica, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula and is classified as a flavonoid. Its structure contributes to its interaction with various biological targets, which is crucial for its activity in different biological systems .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. In studies where it was evaluated alongside other flavonoids, this compound demonstrated a strong ability to scavenge free radicals. For instance, in a DPPH assay, this compound showed an IC50 value comparable to that of ascorbic acid, indicating potent antioxidant capacity .

2. Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies on human lung cancer cell lines (A549 and H460) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| A549 | 12.69 ± 2.74 | Induction of apoptosis via mitochondrial pathway |

| H460 | 19.88 ± 3.21 | Activation of caspases and modulation of apoptotic proteins |

3. Enzyme Inhibition

This compound has been predicted to inhibit specific isoforms of cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification process . The inhibition profile suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Type | Inhibition Potential |

|---|---|

| CYP1A2 | Moderate |

| CYP2C9 | High |

| CYP3A4 | Low |

Case Studies

Case Study 1: Anticancer Efficacy in NSCLC

In a study investigating the effects of various compounds on non-small cell lung cancer (NSCLC), this compound was highlighted for its superior efficacy compared to standard treatments like cisplatin (CDDP). The study reported lower IC50 values for this compound against A549 cells, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound compared to other flavonoids. The results demonstrated that this compound not only scavenged free radicals effectively but also protected cellular components from oxidative damage, reinforcing its role as a potential therapeutic agent against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. How is Evofolin B identified and characterized in natural sources, and what analytical methods ensure reproducibility?

this compound is isolated from Zanthoxylum ailanthoides stem bark using chromatographic techniques (e.g., HPLC, TLC). Structural elucidation relies on NMR, mass spectrometry, and X-ray crystallography. For reproducibility, ensure detailed protocols for solvent systems, column specifications, and spectral data parameters in the Methods section . New compounds require purity assessments (e.g., ≥95% by HPLC) and comparison to literature data for known analogs .

Q. What in vitro models are appropriate for initial screening of this compound’s bioactivity, particularly in neutrophil-mediated processes?

Human neutrophils stimulated with fMLP/CB (formyl peptide/cytochalasin B) are standard for studying superoxide anion inhibition. Include controls (e.g., untreated neutrophils, vehicle-only groups) and validate results using established inhibitors (e.g., diphenyleneiodonium). Measure superoxide levels via cytochrome C reduction assays or chemiluminescence, reporting EC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response efficacy across different experimental setups?

Contradictions may arise from variations in neutrophil isolation protocols (e.g., density gradient centrifugation vs. lysis methods) or fMLP/CB concentrations. Address this by:

- Standardizing cell preparation across labs.

- Performing meta-analyses of published EC50 values (e.g., this compound’s reported EC50 in RBL-2H3 cells: 0.8 nM vs. 9.5 nM in primary neutrophils ).

- Using sensitivity analyses to identify outlier conditions .

Q. What mechanistic studies are recommended to elucidate this compound’s interaction with neutrophil signaling pathways?

Combine pharmacological inhibition with omics approaches:

- Pharmacology : Test this compound’s effect on NADPH oxidase subunits (gp91phox, p47phox) via Western blot or siRNA knockdown.

- Omics : Use phosphoproteomics to map kinase pathways (e.g., PKC, MAPK) altered by this compound.

- Molecular docking : Predict binding affinity to C3a receptors using tools like AutoDock Vina, validated by SPR (surface plasmon resonance) .

Q. How should researchers design comparative studies to evaluate this compound against synthetic anti-inflammatory agents?

Adopt the P-E/I-C-O framework:

- Population : Human neutrophils or murine inflammation models (e.g., LPS-induced peritonitis).

- Intervention : this compound at optimized EC50 doses.

- Comparison : Synthetic agents (e.g., dexamethasone) or NSAIDs.

- Outcome : Superoxide inhibition, cytokine levels (IL-6, TNF-α), and histopathological scoring.

Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. Methodological and Reproducibility Considerations

Q. What steps ensure the reproducibility of this compound’s bioactivity assays?

- Detailed protocols : Specify fMLP/CB concentrations, pre-incubation times, and temperature controls.

- Data sharing : Deposit raw flow cytometry files or spectrophotometric readings in repositories like Zenodo.

- Code availability : Share analysis scripts (e.g., R/Python for dose-response curve fitting) .

Q. How can researchers address discrepancies in this compound’s efficacy between primary cells and immortalized lines?

- Hypothesis testing : Attribute differences to receptor expression levels (e.g., hC3aR vs. mC3aR in RBL-2H3 cells ).

- Experimental validation : Perform receptor overexpression/knockout in cell lines.

- Contextualize findings : Discuss species-specific responses or assay sensitivity limits in the Discussion section .

Q. What statistical approaches are suitable for interpreting heterogeneous results in this compound’s anti-inflammatory effects?

- Subgroup analyses : Stratify data by neutrophil donor demographics (age, health status).

- Multivariate regression : Adjust for covariates like cell viability or baseline ROS levels.

- Bayesian meta-analysis : Pool data from independent studies to estimate overall effect size .

Q. Integrating this compound into Broader Research Proposals

Q. How can this compound be incorporated into a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question?

Example:

- Feasible : Access to Zanthoxylum extracts and neutrophil isolation facilities.

- Novel : Investigating this compound’s dual inhibition of ROS and cytokine release.

- Ethical : Use anonymized human blood samples with IRB approval.

- Relevant : Addresses unmet needs in chronic inflammatory diseases .

Q. What literature review strategies strengthen grant proposals involving this compound?

Eigenschaften

IUPAC Name |

3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGRGKKZBRZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.